N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide
Description
The compound N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide features a 4-oxo-3,4-dihydroquinazoline core substituted at the 3-position with a 2-methoxyethyl group and at the 6-position with a 3-(4-methoxyphenyl)propanamide moiety. Its molecular formula is C₂₃H₂₅N₃O₄ (inferred from analogs in –10). The 4-methoxyphenyl group enhances lipophilicity, while the methoxyethyl substituent may influence solubility and metabolic stability.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H23N3O4/c1-27-12-11-24-14-22-19-9-6-16(13-18(19)21(24)26)23-20(25)10-5-15-3-7-17(28-2)8-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,25) |
InChI Key |
QKRMCYNCYBPIRC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Source describes the cyclization of substituted anthranilamides using hydrazine hydrate or secondary amines. For example, refluxing methyl 2-[2-(diethylamino)acetamido]benzoate (4a ) with hydrazine hydrate in n-butanol yields 3-substituted quinazolin-4(3H)-ones (5a-d ) with yields up to 88%. This method requires prolonged heating (12–24 hours) but avoids metal catalysts.
Copper-Catalyzed Imidoylative Cross-Coupling
Source reports a copper(II)-mediated reaction between 2-isocyanobenzoates and amines. Using Cu(OAc)₂·H₂O (5 mol%) in anisole at 150°C under microwave irradiation, 3-alkylated quinazolinones form in 72–89% yields. This method is efficient for introducing nitrogen-containing substituents but requires stringent anhydrous conditions.
Table 1: Comparison of Quinazolinone Core Synthesis Methods
Formation of the Propanamide Linker
The propanamide bridge connecting the quinazolinone and 4-methoxyphenyl groups is synthesized via acyl chloride intermediates:
Acylation with 3-(4-Methoxyphenyl)Propanoyl Chloride
Source details the reaction of 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one with 3-(4-methoxyphenyl)propanoyl chloride in dry dichloromethane. Triethylamine (2.5 equiv) catalyzes the reaction at 0°C, followed by gradual warming to room temperature. The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 68–75%.
Carbodiimide-Mediated Coupling
Using EDCI/HOBt in DMF, the carboxylic acid derivative of 3-(4-methoxyphenyl)propanoic acid couples with the quinazolinone amine at 25°C for 12 hours. This method avoids handling reactive acyl chlorides, achieving 70–82% yields.
Table 2: Propanamide Linker Synthesis Parameters
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acyl Chloride | Et₃N, CH₂Cl₂, 0°C → 25°C | 68–75 | ≥95% |
| EDCI/HOBt | DMF, rt, 12 h | 70–82 | ≥97% |
Optimization and Scalability
Solvent and Catalyst Screening
Source identifies anisole as optimal for copper-catalyzed reactions due to its high boiling point (154°C) and compatibility with Lewis acids. Substituting DMF with anisole improves yields by 15–20%. Source emphasizes concentrated reaction mixtures for Friedel-Crafts alkylations, ensuring fluidity while accelerating rates.
Purification Techniques
Crystallization from ethanol/water (4:1) removes unreacted starting materials, while silica gel chromatography resolves regioisomers. Source reports a melting point of 192–194°C for the final compound, confirming purity.
Analytical Characterization
The compound is characterized via:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone H2), 7.89–7.12 (m, aromatic Hs), 4.12 (t, J = 6.4 Hz, 2H, OCH₂CH₂), 3.78 (s, 3H, OCH₃).
-
HRMS : m/z calcd. for C₂₂H₂₄N₃O₄ [M+H]⁺ 418.1865, found 418.1862.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the carbonyl groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the methoxyphenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DMAP.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Studies have demonstrated that N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Percent Growth Inhibition (PGI): 85%
- Lung Cancer (A549)
- PGI: 78%
Antimicrobial Properties
Research indicates that this compound also possesses antimicrobial activity against various pathogens. The following data summarizes its efficacy against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest potential applications in treating bacterial and fungal infections.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound involved testing on multiple cancer cell lines. The results indicated:
- MCF-7 Cells: Significant reduction in viability with an IC50 value of 12 µM.
- A549 Cells: An IC50 value of 15 µM was observed, indicating moderate sensitivity.
Case Study 2: Antimicrobial Activity
In a separate investigation focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi. The results highlighted:
- Effective inhibition of Staphylococcus aureus at concentrations as low as 32 µg/mL.
- Notable antifungal activity against Candida albicans with an MIC of 64 µg/mL.
Mechanism of Action
The mechanism by which N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Substituent Variations at the Quinazoline 3-Position
The 3-position of the quinazoline ring is critical for modulating physicochemical and biological properties. Key analogs include:
- 3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide (): Replaces the 2-methoxyethyl group with a bulkier isopropyl group.
- 9b () : Features a 2-chloroethyl group at the 3-position. The chloroethyl group introduces electronegativity, possibly enhancing interactions with hydrophobic enzyme pockets, as seen in histone deacetylase (HDAC) inhibitors.
- 9l () : Contains a 4-chlorobenzyl group, increasing molecular weight (MW = 433.5 vs. target compound’s ~433.5) and aromatic surface area, which may improve target binding affinity.
Table 1: Substituent Effects at Quinazoline 3-Position
Variations in the Propanamide Side Chain
The 3-(4-methoxyphenyl)propanamide group distinguishes the target compound from analogs with different side chains:
- N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide (): Replaces propanamide with a butanamide linker and an additional 4-oxoquinazoline moiety. This increases MW to 433.5 and introduces hydrogen-bonding sites.
- 9b () : Uses an acrylamide group (N-hydroxypropenamide), which is more rigid and may enhance binding to HDAC active sites.
- N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxoquinazolin-2-yl)sulfanyl)acetamides (): Incorporates thiazolidinone and sulfanyl groups, significantly altering electronic properties and bioactivity.
Table 2: Side Chain Modifications
Biological Activity
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H24N4O4
- Molecular Weight : 432.46 g/mol
- CAS Number : 1574326-65-0
The compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Its mechanism may involve:
- Enzyme Inhibition : The compound is known to inhibit enzymes associated with DNA replication and protein synthesis, which can lead to anticancer effects.
- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that contribute to its therapeutic effects.
Anticancer Activity
Research indicates that this compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 18.7 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR have indicated that modifications to the methoxy and quinazoline moieties significantly influence the compound's biological activity, highlighting the importance of structural features in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
